molecular formula C22H20Cl2N2O5S B12204338 N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12204338
M. Wt: 495.4 g/mol
InChI Key: XCRMCMMSZCPQRK-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, which is known for its diverse biological activities, and a sulfonyl group attached to an azepane ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene structure.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring is incorporated via nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group.

    Final Coupling: The final step involves coupling the chromene core with the sulfonyl-azepane intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions, contributing to its biological effects. The azepane ring provides structural rigidity, ensuring proper alignment with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenoxyacetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-{4-nitrophenoxy}acetamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the dichloro substituents on the chromene core, which can significantly influence its chemical reactivity and biological activity. The combination of the chromene core with the sulfonyl-azepane moiety provides a unique scaffold that can be further modified to enhance its properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H20Cl2N2O5S

Molecular Weight

495.4 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-6,8-dichloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H20Cl2N2O5S/c23-14-11-17-19(27)13-20(31-21(17)18(24)12-14)22(28)25-15-5-7-16(8-6-15)32(29,30)26-9-3-1-2-4-10-26/h5-8,11-13H,1-4,9-10H2,(H,25,28)

InChI Key

XCRMCMMSZCPQRK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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